molecular formula C9H10FN3O B3346487 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1196510-45-8

5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No. B3346487
CAS RN: 1196510-45-8
M. Wt: 195.19 g/mol
InChI Key: MMCWIBSSBAGKLG-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1H-pyrrolo[2,3-b]pyridine class . Compounds in this class have been studied for their potential as inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are typically synthesized through multi-step organic reactions involving fluorination, ethoxylation, and amination .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolo[2,3-b]pyridine core is a bicyclic structure with nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. As a derivative of 1H-pyrrolo[2,3-b]pyridine, it might undergo reactions typical for compounds with this core structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been described as solids .

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have shown potent inhibitory activity against FGFR1, 2, and 3 .

Future Directions

The future research directions could involve further exploration of the biological activity of this compound, particularly its potential role as a FGFR inhibitor .

properties

IUPAC Name

5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O/c1-2-14-6-4-13-9-7(8(6)10)5(11)3-12-9/h3-4H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCWIBSSBAGKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C2C(=C1F)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tin chloride (674 mg, 3.55 mmol) was added to 5-ethoxy-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (160 mg, 0.711 mmol) in 6N HCl (5 mL) at about 0 to about 5° C., and then the reaction was stirred at 0 to about 5° C. for 2 hours. The solution was neutralized by addition of 6N NaOH and then extracted with CHCl3/IPA (3:1). The combined organic phases were dried over MgSO4 and concentrated to leave 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (120 mg, 86% yield) as a solid.
Quantity
674 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 3
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5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 4
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 5
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 6
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5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

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